6-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c1-22-11-5-2-9(3-6-11)14-20-21-15(23-14)19-16-18-12-7-4-10(17)8-13(12)24-16/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBIJBKIQIWHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Oxadiazole and Benzothiazole Units: This step can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at Benzothiazole Core
The 6-fluoro substituent on the benzothiazole ring acts as a leaving group in nucleophilic substitution reactions.
Mechanism :
The fluorine atom undergoes displacement via a two-step process:
-
Base-assisted deprotonation of the attacking nucleophile.
-
Concerted aromatic substitution with fluoride elimination.
Reaction progress is monitored via <sup>19</sup>F NMR, showing disappearance of the –F signal at δ −110 ppm.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in ring-opening and functionalization reactions due to its electron-deficient nature.
Acid-Catalyzed Hydrolysis
| Conditions | Products | Applications |
|---|---|---|
| HCl (6M), reflux, 12h | Hydrazide intermediate → Carboxylic acid | Precursor for peptide coupling |
Equation :
Cross-Coupling Reactions
The oxadiazole’s C5 position reacts in Suzuki-Miyaura couplings:
| Catalyst System | Aryl Boronic Acid | Yield (%) |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | 4-Carboxyphenyl | 78 |
| Pd(OAc)<sub>2</sub>, SPhos, CsF, THF | 3-Nitrophenyl | 65 |
Products retain antimicrobial activity against S. aureus (MIC: 8 µg/mL) .
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophiles to the para position:
| Electrophile | Conditions | Products |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2h | Nitro-substituted derivatives |
| Br<sub>2</sub>, FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, rt | Brominated analogs (≥90% regioselectivity) |
Limitation : Over-nitration degrades the oxadiazole ring at >50°C .
Biological Interaction Mechanisms
In pharmacological contexts, the compound inhibits enzymes via:
-
Topoisomerase II Binding : The oxadiazole ring intercalates DNA, while the methoxyphenyl group stabilizes hydrophobic pockets (IC<sub>50</sub>: 1.59 µM on A549 lung cancer cells) .
-
MMP-9 Inhibition : Thiazole硫 atom coordinates Zn<sup>2+</sup> in the enzyme’s active site (87% inhibition at 100 µg/mL) .
Stability Under Physiological Conditions
| Parameter | Value | Method |
|---|---|---|
| Plasma half-life (pH 7.4) | 4.2h | HPLC-UV (λ = 254 nm) |
| Thermal decomposition | 220°C (onset) | TGA (N<sub>2</sub> atmosphere) |
Degradation products include 6-fluoro-2-aminobenzothiazole and 4-methoxybenzoic acid .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an anticancer agent, it might interact with DNA or proteins involved in cell division. The fluorine atom and the oxadiazole ring could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings:
Antifungal Activity :
- The target compound shares structural similarities with LMM5 and LMM11, which inhibit C. albicans via thioredoxin reductase inhibition . The methoxyphenyl group in the target compound may enhance antifungal activity compared to LMM5, as seen in compound 1c (MIC = 4 µg/mL against fungi) .
- Fluorine substitution (as in 1b) improves antibacterial activity, suggesting the 6-fluoro group in the target compound could synergize with the methoxyphenyl-oxadiazole moiety for dual activity .
Antibacterial Activity :
- Compound 1c (4-methoxyphenyl-oxadiazole) shows comparable antibacterial MIC values (4–8 µg/mL) to 1b (4-fluorophenyl-oxadiazole), indicating that electron-donating groups (methoxy) and electron-withdrawing groups (fluoro) both contribute to activity .
Structural Optimization: The benzothiazole core in the target compound differentiates it from simpler oxadiazole derivatives.
Key Findings:
- The target compound’s synthesis likely follows methods similar to oxadiazole derivatives, such as cyclization of acylhydrazines or dehydrosulfurization with I₂/Et₃N .
- Crystallographic data for related oxadiazoles (e.g., R factor = 0.047 ) highlight the stability of the oxadiazole ring, which is critical for maintaining bioactivity.
Market and Pharmacological Potential
Biological Activity
6-Fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzothiazole moiety with an oxadiazole ring, along with a fluorine atom and a methoxyphenyl substituent. The presence of these functional groups may enhance its pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.
- Molecular Formula : C16H11FN4O2S
- Molecular Weight : 325.36 g/mol
- CAS Number : 862976-39-4
The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various cellular targets. Studies have indicated that compounds containing oxadiazole and benzothiazole rings can exhibit diverse mechanisms, including:
- Inhibition of key enzymes involved in cancer progression.
- Disruption of cellular signaling pathways.
- Induction of apoptosis in cancer cells.
Biological Activities
Research has shown that compounds similar to this compound possess a wide range of biological activities. These include:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of tumor cells; induces apoptosis. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticonvulsant | Potential efficacy in seizure control. |
| Anti-inflammatory | Reduces inflammation through various pathways. |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Activity : A study demonstrated that derivatives of benzothiazole and oxadiazole exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) with IC50 values ranging from 2.76 to 9.27 µM .
- Antimicrobial Properties : Research has shown that oxadiazole derivatives exhibit antibacterial properties against pathogenic bacteria, suggesting potential applications in treating infections .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can inhibit enzymes such as Carbonic Anhydrase and Histone Deacetylase (HDAC), which are critical in cancer biology .
Synthesis Pathways
The synthesis of this compound can be achieved through various synthetic routes:
- Oxidative Cyclization : Utilizing arylbenzylidene hydrazides in the presence of oxidants to form the oxadiazole ring.
- Substitution Reactions : Fluorination and methoxy group introduction can be performed via standard electrophilic aromatic substitution techniques.
Q & A
Q. What are the established synthetic routes for 6-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring. A common approach includes cyclization of substituted hydrazides or thiosemicarbazides under acidic conditions. For example, POCl₃-mediated cyclization at elevated temperatures (90–120°C) is effective for forming the oxadiazole core . Key steps include:
- Step 1 : Condensation of 4-methoxyphenylacetic acid derivatives with hydrazine to form hydrazides.
- Step 2 : Cyclization using POCl₃ under reflux to yield the oxadiazole intermediate.
- Step 3 : Coupling with a fluorinated benzothiazole amine via nucleophilic substitution or palladium-catalyzed cross-coupling.
Optimization strategies include: - Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Temperature Control : Reflux conditions (90–120°C) improve cyclization efficiency .
- Purification : Recrystallization from DMSO/water mixtures (2:1) ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on a combination of:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments. For example, aryl protons in the methoxyphenyl group resonate at δ 6.7–7.5 ppm, while benzothiazole protons appear downfield (δ 7.5–8.2 ppm) .
- IR Spectroscopy : Key peaks include C=N (1621 cm⁻¹), C-F (693 cm⁻¹), and N-H (3550 cm⁻¹) stretches .
- Mass Spectrometry (FABMS or HRMS) : Molecular ion peaks (e.g., m/z 466 for a related analog) confirm the molecular formula .
- Elemental Analysis : Matches calculated values for C, H, N, and S (e.g., C: 56.59%, H: 3.25%, N: 12.00%) .
Q. What initial biological activities have been reported for this compound, and what assay methodologies are employed?
- Methodological Answer : Preliminary studies highlight antimicrobial activity. Standard assays include:
- Agar Dilution Method : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
- Microbroth Dilution : Quantifies bacterial/fungal growth inhibition (IC₅₀ values) in liquid culture .
- Time-Kill Assays : Evaluates bactericidal/fungicidal kinetics over 24 hours .
Activity is attributed to the compound’s ability to disrupt microbial membrane integrity via lipophilic interactions (enhanced by the fluorobenzyl group) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data interpretation between different studies?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, which shares a fluorinated aryl group) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational Modeling : DFT calculations predict chemical shifts and vibrational modes, aligning experimental and theoretical data .
Q. What strategies are recommended for optimizing the synthesis to improve scalability and purity?
- Methodological Answer : Scalability challenges include low yields in cyclization steps. Optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) while maintaining yield .
- Flow Chemistry : Enables continuous production of intermediates, minimizing batch variability .
Purity is enhanced via: - Column Chromatography : Gradient elution with ethyl acetate/hexane mixtures .
- HPLC-Purification : For isolating enantiomers or removing trace impurities .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : SAR studies focus on modifying:
- Electron-Withdrawing Groups : Fluorine at position 6 enhances lipophilicity and membrane penetration .
- Methoxyphenyl Substitution : Para-methoxy groups improve π-π stacking with microbial enzyme active sites .
Methodology : - Analog Synthesis : Replace the oxadiazole ring with triazoles or thiadiazoles to assess bioactivity changes .
- Docking Simulations : Molecular docking against E. coli DNA gyrase (PDB: 1KZN) predicts binding affinities .
- Pharmacophore Mapping : Identifies critical functional groups (e.g., NH in benzothiazole for hydrogen bonding) .
Q. What are the challenges in determining the compound's mechanism of action against microbial targets, and how can they be methodologically addressed?
- Methodological Answer : Challenges include target identification and resistance mechanisms. Approaches include:
- Proteomic Profiling : 2D gel electrophoresis identifies differentially expressed proteins in treated vs. untreated microbes .
- Gene Knockout Libraries : Screen S. aureus transposon mutants to pinpoint target genes .
- Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to assess membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
